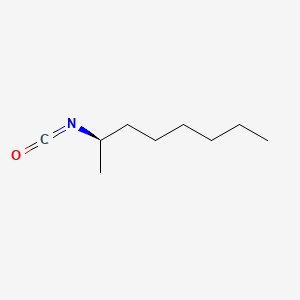

(R)-(-)-2-Octyl isocyanate

Description

BenchChem offers high-quality (R)-(-)-2-Octyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-2-Octyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isocyanatooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPDIQXUDUDPL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318871 | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-86-2 | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Characterization of Chiral Centers: A Technical Guide to Derivatizing Agents

Introduction: The Stereochemical Imperative

In modern drug development, the distinction between enantiomers is not merely structural—it is toxicological. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the development of racemates requires rigorous justification.[1][2] The industry standard has shifted toward the development of single enantiomers (eutomers) to maximize efficacy and minimize off-target effects (distomers).

However, enantiomers possess identical physical properties in achiral environments (NMR solvents, standard C18 HPLC columns). To resolve them, we must introduce a chiral environment.[3][4] Chiral Derivatizing Agents (CDAs) are the chemical bridge that converts a mixture of enantiomers into diastereomers .[5] Unlike enantiomers, diastereomers possess distinct scalar physical properties—different NMR chemical shifts (

This guide details the mechanistic selection, experimental application, and data analysis of CDAs, focusing on the two industry "gold standards": Mosher’s Method (NMR) and Marfey’s Method (HPLC) .

Mechanistic Principles & Workflow

The fundamental principle of chiral derivatization is the covalent attachment of an enantiomerically pure auxiliary (

Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate derivatization pathway based on the analyte's functional group and the analytical goal.

Figure 1: Decision matrix for selecting Chiral Derivatizing Agents based on substrate chemistry.

NMR-Based Determination: Mosher’s Method[5][6][7][8][9]

The determination of absolute configuration for secondary alcohols and amines is most reliably achieved using

The Mechanism: Anisotropic Shielding

The power of Mosher's method lies in the magnetic anisotropy of the phenyl ring. In the ester conformation, the carbinol proton, the carbonyl group, and the trifluoromethyl (

-

Shielding: Protons residing above or below the phenyl ring plane are shielded (shifted upfield, lower

). -

Deshielding: Protons residing in the plane or away from the ring are relatively deshielded.

By synthesizing both the

The spatial arrangement of the substituents is deduced from the sign (+ or -) of these values.

Figure 2: Logic flow for the "Modified Mosher's Method" configuration assignment.

Experimental Protocol: MTPA Ester Synthesis

Objective: Synthesize

Step-by-Step Protocol:

-

Preparation: In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the substrate alcohol (10 mg, ~0.05 mmol) in anhydrous Pyridine (

mL). Why Pyridine? It acts as both solvent and acid scavenger. -

Addition: Add

-(-)-MTPA-Cl (15 mg, 1.2 eq) to the vial.-

Critical Control: Perform a parallel reaction in a second vial using

-(+)-MTPA-Cl.

-

-

Catalysis: Add a single crystal of DMAP (4-dimethylaminopyridine). Causality: DMAP accelerates the reaction significantly, preventing kinetic resolution artifacts where one enantiomer reacts incompletely.

-

Reaction: Stir at room temperature for 4–12 hours under

atmosphere. Monitor by TLC until the starting material is consumed. -

Quench: Add 100

L of water to hydrolyze excess acid chloride. Dilute with -

Workup: Wash the organic layer with 1M HCl (to remove pyridine/DMAP), saturated

, and brine. Dry over -

Analysis: Resuspend the dried residue in

for

Data Analysis (The Hoye Method)

-

Assign the proton signals for the substrate in both

- and -

Tabulate the chemical shifts (

). -

Calculate

for protons -

Construct a 3D model. Place the MTPA phenyl group in the plane. Protons with positive

values reside on the side of the plane shielded by the phenyl group in the

Chromatographic Resolution: Marfey’s Method

For amino acids and peptides, Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard. It introduces a UV-active chromophore (340 nm) and a chiral center (L-Ala), allowing separation of D- and L-amino acids on standard achiral C18 columns.

Mechanism

FDAA undergoes nucleophilic aromatic substitution with the amine of the amino acid.

-

L-Amino Acid + FDAA

L-L Diastereomer. -

D-Amino Acid + FDAA

L-D Diastereomer.

Elution Order: Due to intramolecular hydrogen bonding and hydrophobicity differences, the L-L diastereomer typically elutes before the L-D diastereomer on reversed-phase columns.

Experimental Protocol: FDAA Derivatization

Objective: Determine the enantiomeric purity of a Valine sample.

Step-by-Step Protocol:

-

Stock Solutions:

-

Substrate: 50 mM aqueous solution of the amino acid.

-

Reagent: 1% (w/v) FDAA in acetone.

-

Buffer: 1M

.

-

-

Reaction: In a microcentrifuge tube, mix:

-

50

L Substrate -

100

L FDAA solution -

20

L 1M

-

-

Incubation: Heat at 40°C for 1 hour. Causality: Gentle heating ensures complete derivatization without causing racemization of the labile chiral center.

-

Quench: Add 20

L of 2M HCl to stop the reaction (neutralizes pH). -

Dilution: Dilute with 200

L Methanol/Water (50:50). -

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 50% B over 45 minutes.

-

Detection: UV at 340 nm (specific to the nitrophenyl group).

-

Strategic Selection: Comparative Data

Choosing the right CDA is critical for experimental success. The table below compares common agents.

| Agent | Target Group | Detection | Key Advantage | Limitation |

| Mosher's Acid (MTPA) | Robust configuration assignment; high | Steric hindrance in tertiary alcohols. | ||

| Marfey's Reagent (FDAA) | Amino Acids, Peptides | HPLC (UV/MS) | High sensitivity; separates D/L amino acids easily. | Requires nucleophilic amine; slower reaction. |

| Camphanic Chloride | Alcohols, Amines | HPLC/NMR | Excellent crystallizing properties (X-ray). | Lower NMR resolution than MTPA. |

| Pirkle's Alcohol | Acids | NMR | Good for assigning carboxylic acid configuration. | Signal overlap common in complex molecules. |

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[8][7][9][6][10] Nature Protocols, 2(10), 2451–2458.[8][6]

-

Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

-

FDA. (1992).[1][11][12][13] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][2][11][12][13]

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fda.gov [fda.gov]

- 3. peptide.com [peptide.com]

- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. matilda.science [matilda.science]

- 10. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Isocyanate Handling & Side Reaction Management

Current Status: Operational Ticket ID: ISO-H2O-PREV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Welcome to the Isocyanate Technical Support Center. You are likely here because you are observing pressure buildup in your reaction vessel, unexpected white precipitates, or stoichiometric drift in your urea/urethane synthesis.

Isocyanates (

Module 1: The Mechanism (Know Your Enemy)

Understanding why your reaction failed is the first step to fixing it. The reaction with water is not a simple hydrolysis; it is a cascade that destroys your starting material exponentially.

The "Double Whammy" Effect

A common misconception is that 1 equivalent of water destroys 1 equivalent of isocyanate. This is false.

-

Step 1: Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to release

and an amine.[1] -

Step 2: The newly formed amine is a better nucleophile than water. It immediately attacks a second molecule of isocyanate to form a symmetric urea.

Result: 1 molecule of

Pathway Visualization

Figure 1: The Isocyanate Hydrolysis Cascade. Note how the amine generated in step 2 consumes a second equivalent of the valuable isocyanate starting material.[2]

Module 2: Diagnostic FAQs

Q: Why is my sealed reaction vessel pressurizing?

A: This is the tell-tale sign of decarboxylation (Step 1 in Figure 1). The formation of Carbamic Acid is transient; it rapidly breaks down into amine and Carbon Dioxide (

Q: What is the white solid crashing out of my reaction?

A: That is likely the symmetric urea (

-

Diagnostic Test: Take a small sample of the solid. It should have a very high melting point (often

) and be insoluble in water and ether.

Q: I used 1.1 equivalents of Isocyanate, but my yield is only 50%. Why? A: Check your solvent water content.[5][6] If your solvent contained even 0.5% water, the "Double Whammy" effect means you lost significant stoichiometry. You didn't just lose isocyanate to hydrolysis; you lost it to the side-reaction with the resulting amine.

Module 3: Prevention Protocols

The only way to win is to prevent water ingress entirely.

Protocol A: Solvent Drying Standards

Do not rely on "Anhydrous" bottles once they are opened. Hygroscopic solvents (THF, DMF, DMSO) act as water sponges.

Comparative Efficiency of Drying Agents

| Drying Method | Efficiency (Final ppm | Suitability for Isocyanates | Notes |

| Molecular Sieves (3Å) | < 10 ppm | Excellent | The Gold Standard. Prevents size-exclusion issues common with 4Å in small solvents (MeOH/MeCN). |

| Molecular Sieves (4Å) | < 20 ppm | Good | Good for non-polar solvents (Toluene, DCM). Avoid with MeOH. |

| Silica / Alumina | ~50-100 ppm | Poor | Not sufficient for sensitive isocyanate couplings. |

| Na/Benzophenone | < 10 ppm | Excellent | Dangerous/Overkill. Only necessary for extremely sensitive polymerization. |

| "Anhydrous" Bottle (Opened) | 50 - 500+ ppm | Critical Failure | Once the septum is punctured, atmospheric moisture enters immediately. |

Protocol B: The "Sieve-Activation" Workflow

Trusting unactivated sieves is a common failure point.

-

Activation: Heat 3Å molecular sieves to

under high vacuum (0.1 mbar) for 12 hours. Cool under Argon. -

Storage: Store activated sieves in a glovebox or Schlenk flask under

. -

Usage: Add 10-20% w/v sieves to your solvent at least 24 hours before use.

-

Tip: Do not stir sieves with a magnetic bar; the grinding creates dust that clogs filters. Let them stand statically.

-

Protocol C: Water Quantification (Karl Fischer Warning)

Critical Alert: Standard Karl Fischer (KF) titration cannot be used directly on isocyanate-containing solutions.

-

Reason: Isocyanates react with the methanol in standard KF reagents to form urethanes, and can consume the iodine, leading to false results [1].

-

Correct Method: Test your solvent for water content before adding the isocyanate. If you must test a reaction mixture, use specialized "Ketone/Aldehyde" KF reagents (methanol-free) or coulometric methods with frequent electrolyte exchange.

Module 4: Remediation (Can I save it?)

If you already have urea precipitate, you are in damage control mode.

-

Filtration (The best bad option):

-

Since symmetric ureas are highly insoluble, you can often remove them by filtering the reaction mixture through a sintered glass funnel or a Celite pad.

-

Risk:[7][8] If your desired product is also insoluble, you will lose it.

-

Wash: Wash the filter cake with the reaction solvent. The urea will stay; your product (if soluble) will wash through.

-

-

Chromatography:

-

Ureas streak badly on silica gel due to hydrogen bonding.

-

Fix: If you must purify a mixture containing urea, add 1% Triethylamine to your eluent to sharpen the peaks, or switch to reverse-phase (C18) chromatography where ureas are often easily separated.

-

Workflow: The "Go/No-Go" Decision Matrix

Use this logic flow before setting up any isocyanate reaction.

Figure 2: Pre-reaction Decision Matrix. Never proceed with >50 ppm water content.

References

-

Mitsubishi Chemical Corporation. (n.d.).[9] Karl Fischer Titration: Interfering Substances and Countermeasures.[9][10] Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[8] Retrieved from [Link]

-

Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-Isocyanate Reaction.[1][3][4] Industrial & Engineering Chemistry. Retrieved from [Link]

Sources

- 1. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mt.com [mt.com]

- 6. redriver.team [redriver.team]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. mcckf.com [mcckf.com]

- 10. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

Technical Support Center: Optimization of (R)-(-)-2-Octyl Isocyanate Derivatization & HPLC Analysis

Status: Active Agent: Senior Application Scientist Topic: Chiral Resolution via Diastereomeric Derivatization Reagent: (R)-(-)-2-Octyl Isocyanate (ROIC)

Executive Summary

Welcome to the technical support hub for chiral resolution using (R)-(-)-2-Octyl isocyanate (ROIC) . This guide addresses the separation of enantiomers (amines and alcohols) by converting them into diastereomeric ureas or carbamates using ROIC.

Unlike chiral stationary phases (CSPs) which rely on transient interactions, this method creates stable covalent bonds, allowing the resulting diastereomers to be separated on robust, inexpensive achiral columns (e.g., C18).

Critical Technical Warning: ROIC is an aliphatic isocyanate. Unlike Phenyl Isocyanate (PIC) or Naphthyl Isocyanate (NIC), ROIC does not introduce a strong UV/Vis chromophore.

-

If your analyte has a chromophore: You can use standard UV detection.

-

If your analyte is aliphatic: You must use Refractive Index (RI), ELSD, or Mass Spectrometry (LC-MS) for detection.

Module 1: Derivatization Protocol (The Chemistry)

The success of your HPLC separation is determined before the sample enters the column. Isocyanates are highly moisture-sensitive.

Standard Operating Procedure (SOP)

Reagents:

-

(R)-(-)-2-Octyl Isocyanate (≥99% ee).

-

Solvent: Anhydrous Acetonitrile (ACN) or Toluene (dried over molecular sieves).

-

Catalyst (for alcohols only): Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA).

-

Quenching Agent: Ethanol or Methanol.

| Step | Action | Technical Rationale |

| 1. Preparation | Dissolve analyte (approx. 1 mg/mL) in anhydrous solvent. | Water competes with the analyte for the isocyanate, forming symmetrical urea impurities. |

| 2. Addition | Add 1.1 – 1.5 molar equivalents of ROIC. | Slight excess ensures complete derivatization of the analyte. |

| 3. Reaction | Amines: Vortex 30s, incubate at RT for 10-15 min.Alcohols: Add 0.1% catalyst, heat to 50-60°C for 30-60 min. | Amines react rapidly to form ureas. Alcohols are sluggish and form carbamates, requiring thermal/catalytic activation. |

| 4. Quenching | Add 10 µL Ethanol (or Methanol). Incubate 5 min. | Reacts with excess ROIC to form a specific ethyl/methyl carbamate derivative, preventing "ghost peaks" later. |

| 5. Dilution | Dilute with mobile phase (e.g., 50:50 ACN:Water). | Matches solvent strength to initial HPLC conditions to prevent peak broadening. |

Workflow Visualization

Caption: Figure 1.[1] Step-by-step derivatization workflow distinguishing between amine and alcohol analytes to ensure reaction completeness.

Module 2: HPLC Optimization (The Physics)

Once derivatized, you are separating diastereomers (

Column Selection

| Stationary Phase | Suitability | Notes |

| C18 (ODS) | Primary Choice | Excellent for hydrophobic diastereomers (e.g., long alkyl chains). |

| C8 | Secondary Choice | Use if the derivatized product is extremely hydrophobic and retains too long on C18. |

| Phenyl-Hexyl | High Selectivity | Recommended if the analyte contains aromatic rings. The |

Mobile Phase Strategy

-

Solvent: Methanol (MeOH) is generally superior to Acetonitrile (ACN) for diastereomer separation. MeOH allows for hydrogen bonding interactions with the urea/carbamate linkage, which often differ between diastereomers.

-

Temperature: Lower is often better. Diastereomers often have different enthalpies of adsorption. Lowering the column temperature (e.g., to 10°C or 20°C) can significantly increase resolution (

), though it increases backpressure.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "I see a massive peak that interferes with my analyte."

Diagnosis: This is likely the Symmetrical Urea or the Quenched Reagent .

-

Cause: If water was present in the solvent, ROIC reacts with water to form an amine, which reacts with more ROIC to form 1,3-dioctylurea. This is a very hydrophobic, late-eluting peak.

-

Solution: Use anhydrous solvents (water <50 ppm).

-

Identification: Run a "Blank" (Solvent + ROIC + Quench) to map the background peaks.

Issue 2: "My peaks are co-eluting (Resolution < 1.5)."

Diagnosis: Insufficient thermodynamic selectivity. Logic Tree for Resolution Improvement:

Caption: Figure 2. Hierarchical logic for troubleshooting poor diastereomeric resolution.

Issue 3: "I cannot detect my peaks."

Diagnosis: Lack of Chromophore.

-

Explanation: ROIC is "invisible" in standard UV (254 nm).

-

Solution:

-

Set UV detector to 205 nm or 210 nm (requires high-purity solvents to avoid baseline noise).

-

Use LC-MS (ESI+ mode). Ureas ionize well (

). -

Use ELSD or CAD (Charged Aerosol Detection) which are universal for non-volatiles.

-

References

-

Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Technical Bulletin. (Describes general protocols for isocyanate derivatization of amines).

-

U.S. EPA. Method 5525: Determination of Isocyanates in Air. (Provides critical data on isocyanate stability and urea formation mechanisms).

-

L. Poppe et al. "Comparative study on separation of diastereomers by HPLC." Chromatographia, 57, 147–153 (2003). (Detailed mechanism of diastereomer separation on RP-HPLC).

-

BenchChem. Application Notes and Protocols for the Derivatization of Alcohols and Amines.[2] (General reaction conditions for nucleophilic addition to isocyanates).

Sources

Technical Support Center: (R)-(-)-2-Octyl Isocyanate

Stability, Storage, and Troubleshooting Guide

Product Identity: (R)-(-)-2-Octyl isocyanate CAS: 3158-26-7 Functional Class: Chiral Building Block / Resolving Agent Support Tier: Advanced Research & Development

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile and handling protocols for (R)-(-)-2-Octyl isocyanate . As a chiral isocyanate, this reagent presents a dual challenge: maintaining chemical purity (preventing hydrolysis) and preserving optical purity (preventing racemization). The protocols below are designed to mitigate the formation of the primary degradation product, 1,3-di((R)-2-octyl)urea , and ensure reproducible experimental outcomes.

Module 1: Critical Storage Protocols

The "Prevention" Phase[1]

Q: What are the absolute optimal storage conditions?

A: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

-

Scientific Rationale: Isocyanates are electrophilic and highly sensitive to nucleophilic attack by atmospheric moisture. Water reacts with the isocyanate group to form a carbamic acid intermediate, which spontaneously decarboxylates to form an amine. This amine then reacts with the remaining isocyanate to form a chemically stable, insoluble urea precipitate. Lower temperatures kinetically inhibit this hydrolysis pathway.

Q: Can I store this in the original plastic bottle?

A: Long-term storage in plastic is discouraged.

-

Recommendation: If the reagent was shipped in plastic, transfer it to a flame-dried glass Schlenk tube or a glass bottle with a Teflon-lined septum for long-term storage.

-

Why? Many plastics are permeable to moisture over time. Furthermore, isocyanates can leach plasticizers from certain polymers, contaminating the chiral auxiliary.

Q: I see a "pressure buildup" warning. Is this real?

A: Yes. Pressure buildup is a direct symptom of degradation.

-

Mechanism: The hydrolysis reaction releases Carbon Dioxide (

) gas. If a bottle clicks or hisses upon opening, moisture has entered the system, and the reagent quality is compromised.

Module 2: Troubleshooting & Diagnostics

The "Cure" Phase

Diagnostic Table: Symptom vs. Root Cause

| Symptom | Probable Cause | Chemical Mechanism | Recommended Action |

| White Precipitate | Moisture Ingress | Formation of 1,3-di((R)-2-octyl)urea. | Filter under inert gas; Distill if >5% solid. |

| Audible "Hiss" | Hydrolysis ( | Check purity via IR/NMR immediately. | |

| Loss of Optical Rotation | Racemization | Base-catalyzed proton exchange or excessive heat. | Irreversible. Discard and replace. |

| Viscosity Increase | Oligomerization | Formation of trimers (isocyanurates). | Vacuum Distillation. |

Visualizing the Degradation Pathway

The following diagram illustrates why moisture is the primary enemy of this reagent.

Figure 1: The moisture-induced degradation cascade. Note that one molecule of water destroys TWO molecules of isocyanate (one to form the amine, one to react with that amine to form urea).

Module 3: Recovery & Purification Protocol

If the reagent is compromised (cloudy/precipitate), use this protocol.

Warning: Do NOT attempt simple distillation at atmospheric pressure. The boiling point (~200°C) is high enough to risk thermal racemization or polymerization.

Protocol: Vacuum Distillation

-

Setup: Assemble a short-path distillation apparatus with a vacuum manifold. Ensure all glassware is flame-dried and argon-flushed.

-

Filtration (Optional but Recommended): If there is significant solid urea, filter the liquid through a glass frit or syringe filter (PTFE, 0.45 µm) under argon before distillation to prevent "bumping."

-

Vacuum: Apply high vacuum (target <10 mmHg).

-

Reference BP: ~84°C at 13 mmHg [1].

-

-

Heating: Use an oil bath. Heat slowly. Do not exceed bath temperature of 110°C if possible.

-

Collection: Discard the first 5-10% (forerun) which may contain residual water or hydrolysis byproducts. Collect the main fraction as a clear, colorless liquid.

-

Storage: Immediately seal under Argon at 2-8°C.

Module 4: Quality Control (QC) & Handling

The "Execution" Phase

Q: How do I verify the integrity of the reagent before use?

Use the "Triad Check" system:

-

Visual: Must be clear and colorless. Any turbidity indicates urea formation.

-

IR Spectroscopy (Fastest Check):

-

Look for the strong, sharp Isocyanate (-N=C=O) peak at ~2270 cm⁻¹ .

-

Failure Mode: Appearance of broad peaks around 3300-3400 cm⁻¹ (N-H stretch) or 1600-1700 cm⁻¹ (C=O urea/amide) indicates degradation.

-

-

Optical Rotation (Chiral Purity):

-

Compare the specific rotation

to the Certificate of Analysis (CoA) of your specific lot. -

Note: Racemization is rare unless the sample was exposed to strong bases or extreme heat, but it is critical for enantioselective applications.

-

Handling Best Practices

-

Cannula Transfer: Never pour the liquid. Use positive pressure (Argon) to push the liquid through a cannula into your reaction vessel.

-

Syringe Technique: If using a syringe, flush the needle/barrel with dry nitrogen/argon 3 times before drawing the reagent.

QC Decision Tree

Figure 2: Step-by-step Quality Control workflow to ensure reagent integrity.

References

-

Sigma-Aldrich.[2] Product Specification: (R)-(-)-2-Octyl isocyanate.

-

PubChem.[2][3] Compound Summary: Octyl isocyanate.[3][4] National Library of Medicine.

-

Thermo Fisher Scientific. Safety Data Sheet (SDS): Octyl isocyanate.

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496.

Sources

Preventing racemization during derivatization with (R)-(-)-2-Octyl isocyanate

Topic: (R)-(-)-2-Octyl Isocyanate[1]

Welcome to the Advanced Applications Desk

Status: Operational | Tier: L3 (Senior Scientist) Subject: Preventing Racemization & Ensuring Stereochemical Integrity

You are accessing the technical guide for (R)-(-)-2-Octyl isocyanate , a specialized Chiral Derivatizing Agent (CDA). This reagent is primarily used to resolve enantiomers of amines and alcohols via formation of diastereomeric ureas or carbamates.

The Core Challenge: The validity of your enantiomeric excess (ee) data relies entirely on the assumption that the derivatization process itself is quantitative and stereochemically non-destructive . If the reaction induces racemization—either of the reagent or your analyte—or if the reaction stops halfway (kinetic resolution), your data is invalid.

This guide provides the protocols and troubleshooting logic to ensure your results reflect the sample, not the method.

Module 1: The Chemistry of Derivatization

1.1 The Reaction Mechanism

(R)-(-)-2-Octyl isocyanate acts as an electrophile. It is attacked by the nucleophilic heteroatom (N or O) of your analyte.[1]

-

Amines: React to form Ureas . (Fast, often requires no catalyst).

-

Alcohols: React to form Carbamates . (Slower, often requires base/catalyst).

1.2 The Three Vectors of Error

Racemization "ghosts" usually appear due to one of three failures:

-

True Racemization (Chemical Inversion):

-

Mechanism:[1][2][3] Deprotonation of the chiral center adjacent to the carbonyl (in the analyte) or the isocyanate group (in the reagent) under strongly basic conditions or high heat.

-

Risk:[4][5] (R)-(-)-2-Octyl isocyanate is an alkyl isocyanate. It is less prone to racemization than aryl isocyanates (like phenylglycine derivatives) but can still invert under aggressive heating (>60°C) or strong base exposure.

-

-

Kinetic Resolution (The "Incomplete Reaction" Trap):

-

Mechanism:[1][2][3] If your analyte is a racemic mixture, one enantiomer will react faster with the chiral reagent than the other.

-

Result: If you stop the reaction at 50% conversion, the ratio of products will not match the ratio of the starting material. The reaction must proceed to 100% completion.

-

-

Rotamerism (The "False Split"):

Module 2: Standard Operating Procedure (SOP)

Objective: Quantitative derivatization of a chiral amine with (R)-(-)-2-Octyl isocyanate without racemization.

2.1 Reagent Preparation

| Component | Specification | Purpose |

| Solvent | Dichloromethane (DCM) or Toluene | Must be Anhydrous. Water reacts with isocyanates to form symmetric ureas (major impurity). |

| Base | Triethylamine (TEA) or DIPEA | Neutralizes amine salts. Use only if analyte is a salt (e.g., HCl salt). Avoid if possible. |

| Reagent | (R)-(-)-2-Octyl isocyanate | Use 1.1 - 1.5 equivalents . Excess drives reaction to completion (preventing kinetic resolution). |

| Quench | Ethanol or Propylamine | Scavenges excess isocyanate after reaction is complete. |

2.2 The Protocol

Step 1: System Drying

-

Flame-dry glassware under N2 or Ar flow.

-

Why: Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form 1,3-di(2-octyl)urea. This impurity often co-elutes with analytes.

Step 2: Analyte Solubilization

-

Dissolve 1.0 eq of analyte in anhydrous DCM (approx. 0.1 M concentration).[6]

-

Critical: If analyte is a salt, add 1.05 eq of DIPEA. Stir for 5 mins. Do not use excess base. Large excess of base promotes alpha-proton abstraction (racemization).

Step 3: Reagent Addition

-

Add 1.2 eq of (R)-(-)-2-Octyl isocyanate dropwise at 0°C to Room Temperature (25°C) .

-

Why: Alkyl isocyanates are less reactive than aryl ones, but adding at 0°C controls the exotherm. Do not heat initially.

Step 4: Reaction Monitoring

-

Stir at 25°C. Monitor by TLC or LCMS.

-

Target: Disappearance of starting amine.

-

Duration: Amines: 30 min - 2 hours. Alcohols: 4 - 12 hours (may require heating to 40-50°C).

Step 5: Quenching

-

Once starting material is non-detectable, add 2 eq of Ethanol (for carbamate quench) or Propylamine (for urea quench). Stir 10 mins.

-

Why: Converts unreacted isocyanate into a known, distinct peak that won't interfere with analysis.

Step 6: Isolation

-

Evaporate solvent under reduced pressure (keep bath < 40°C).

-

Redissolve in HPLC mobile phase.

Module 3: Visual Workflows (Graphviz)

3.1 Workflow: Derivatization Logic

Caption: Figure 1. Decision logic for ensuring quantitative reaction without thermal degradation.

3.2 Troubleshooting: Racemization vs. Artifacts

Caption: Figure 2. Diagnostic tree to distinguish true chemical racemization from rotamerism or kinetic artifacts.

Module 4: Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Split Peaks (4 peaks instead of 2) | Rotamers: The urea bond has restricted rotation, creating cis/trans isomers that separate on chromatography. | Validate: Run High-Temp NMR or change HPLC solvent (e.g., add modifier). If ratio is solvent-dependent, it is likely rotamers. Fix: Ignore; sum the areas of rotamers for each diastereomer. |

| Inconsistent ee results | Kinetic Resolution: Reaction was stopped before completion. The reagent reacted faster with one enantiomer. | Fix: Increase reagent equivalents to 1.5 eq. Extend reaction time. Ensure 100% consumption of starting material. |

| Extra peak (constant position) | Hydrolysis: Water in solvent reacted with reagent to form 1,3-di(2-octyl)urea. | Fix: Use freshly distilled solvents or molecular sieves. Run a "blank" (reagent + solvent only) to identify the impurity peak. |

| Racemization (50:50 ratio observed unexpectedly) | Base Catalysis: Use of strong base or excess base caused deprotonation at the chiral center. | Fix: Reduce base loading. Switch from TEA to DIPEA (more sterically hindered). If analyte is neutral, omit base entirely . |

| Low Yield (Alcohols) | Low Reactivity: Alkyl isocyanates react slowly with alcohols. | Fix: Add catalyst: Dibutyltin dilaurate (DBTDL) or DMAP (0.1 eq). Heat gently (40°C). |

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store the derivatized sample?

-

Answer: Yes, ureas and carbamates are generally stable. However, remove excess isocyanate (via quenching) before storage. Unreacted isocyanate can continue to react with moisture over time, creating precipitates that clog HPLC columns.

Q2: Why is (R)-(-)-2-Octyl isocyanate preferred over Phenyl Isocyanate?

-

Answer: While less reactive, the octyl group is aliphatic. It lacks the UV absorbance of the phenyl group (except for the carbonyl). This is useful if your analyte has its own chromophore and you want to avoid UV interference, but it makes detection harder if your analyte is non-UV active. In that case, use a naphthyl-based isocyanate.[7]

Q3: My analyte is an amino acid. Is this protocol safe?

-

Answer: Proceed with extreme caution. Amino acids are prone to racemization at the alpha-carbon via oxazolone formation during activation. Ensure basicity is kept to a minimum.

Q4: How do I distinguish the "Reagent Hydrolysis" peak?

-

Answer: Run a "Blank": Mix Solvent + Base + (R)-(-)-2-Octyl isocyanate + Water (trace). Inject this. The resulting peak is the symmetric urea (1,3-di(2-octyl)urea). Note its retention time and exclude it from your integration.

References

-

Sigma-Aldrich. (n.d.).[7] (R)-(-)-2-Octyl isocyanate Product Specification. Merck KGaA. Link

-

Ilisz, I., et al. (2008). Chiral derivatization reagents for the separation of amino acid enantiomers by liquid chromatography. Journal of Chromatography A. Link

-

Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. Link

-

Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 9: Derivatization). Link

Sources

- 1. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]

- 2. Racemization - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. epa.gov [epa.gov]

- 7. (R)-(-)-2-Octyl isocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

Technical Guide: Comparative Analysis of (R)-(-)-2-Octyl Isocyanate as a Chiral Derivatizing Agent

Executive Summary: The "Stealth" Resolution Strategy

In the landscape of chiral derivatizing agents (CDAs), (R)-(-)-2-Octyl isocyanate represents a specialized tool often overshadowed by its aromatic counterparts like (S)-(-)-1-Phenylethyl isocyanate (PEIC) or Naphthylethyl isocyanate (NEIC).

While aromatic CDAs are designed to add a "loud" chromophore to the analyte for UV detection, (R)-(-)-2-Octyl isocyanate offers a "stealth" advantage . Its aliphatic nature prevents signal interference when analyzing compounds that already possess complex chromophores, and its flexible alkyl chain offers distinct steric recognition capabilities for resolving lipophilic analytes (e.g., long-chain fatty alcohols) where rigid aromatic rings may fail to discriminate remote stereogenic centers.

This guide objectively compares (R)-(-)-2-Octyl isocyanate against industry-standard alternatives, supported by mechanistic insights and experimental protocols.

Part 1: Mechanistic Foundation

Isocyanate-based derivatization relies on the nucleophilic addition of an analyte (amine or alcohol) to the isocyanate carbon. This reaction creates a diastereomeric pair (urea or carbamate) that can be separated on achiral stationary phases (C18 HPLC or standard GC columns).

Reaction Pathway

The reaction proceeds through a concerted nucleophilic attack. For alcohols, this often requires a catalyst (Lewis base or organotin) to activate the hydroxyl group.

Figure 1: General reaction pathway for isocyanate derivatization. The formation of the urea/carbamate bond creates a rigid link, bringing the chiral center of the reagent and the analyte into close proximity to maximize diastereomeric distinctness.

Part 2: Comparative Analysis

The choice between (R)-(-)-2-Octyl isocyanate and its competitors depends on three variables: Analyte Chromophore , Steric Environment , and Detection Method .

Head-to-Head Comparison Table

| Feature | (R)-(-)-2-Octyl Isocyanate | (S)-(-)-1-Phenylethyl Isocyanate (PEIC) | (S)-(-)-1-(1-Naphthyl)ethyl Isocyanate (NEIC) | Mosher's Acid Chloride (MTPA-Cl) |

| Class | Aliphatic Isocyanate | Aromatic Isocyanate | Aromatic Isocyanate | Acid Chloride |

| UV Activity | Transparent (No UV tag) | High (Benzene ring) | Ultra-High (Naphthalene) | Moderate |

| Reactivity | Moderate (Slower than aromatic) | High | High | Very High |

| Steric Bulk | Flexible Alkyl Chain | Rigid Phenyl Ring | Bulky Naphthyl System | Bulky CF3/Phenyl |

| Best Application | Analytes with existing strong UV signals; Lipids/Aliphatic chains. | General purpose; Alcohols/Amines lacking UV. | Trace analysis requiring fluorescence detection. | Determination of Absolute Config (NMR). |

| Separation ( | Driven by alkyl chain intercalation. | Driven by | Driven by strong | Driven by conformational rigidity. |

| Stability | High (Urea/Carbamate) | High | High | High (Esters/Amides) |

Critical Differentiators

The "UV Noise" Factor

-

Competitors (PEIC/NEIC): If your analyte is a drug molecule with a complex aromatic structure, derivatizing with NEIC can cause peak overlap or "spectral confusion" in HPLC-DAD analysis. The aromatic rings of the reagent may interact with the analyte's rings (

stacking), causing broad peaks or poor resolution. -

Octyl Isocyanate Advantage: Being aliphatic, it is "invisible" at standard UV detection wavelengths (>210 nm). It resolves the enantiomers without altering the spectral fingerprint of the parent molecule.

The "Lipophilic" Interaction

-

Remote Stereogenic Centers: For long-chain fatty alcohols (e.g., 2-octanol, heptadecan-7-ol), the rigid phenyl ring of PEIC can sometimes be too bulky, preventing the subtle conformational differences required to separate remote chiral centers.

-

Octyl Isocyanate Advantage: The octyl chain can align with the fatty chain of the analyte (hydrophobic interaction), often providing superior resolution for aliphatic lipids in Reverse Phase (RP) HPLC.

Part 3: Selection Workflow

Use this decision tree to determine if (R)-(-)-2-Octyl isocyanate is the correct reagent for your specific application.

Figure 2: Decision matrix for selecting Chiral Derivatizing Agents (CDAs).

Part 4: Experimental Protocol

Protocol: Derivatization of a Secondary Alcohol with (R)-(-)-2-Octyl Isocyanate Target: Resolution of chiral 2-Octanol or similar secondary alcohols.

Note on Safety: Isocyanates are respiratory sensitizers. All operations must be performed in a fume hood.

Materials

-

Reagent: (R)-(-)-2-Octyl isocyanate (≥98% ee).

-

Solvent: Anhydrous Toluene (preferred for high boiling point) or Acetonitrile.

-

Catalyst: Dibutyltin dilaurate (DBTDL) or 4-Dimethylaminopyridine (DMAP). Note: Aliphatic isocyanates are less reactive than aromatic ones; a catalyst is mandatory for alcohols.

-

Quench: Ethanol or Diethylamine.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 1.0 mmol of the analyte (alcohol) in 2.0 mL of anhydrous toluene in a reaction vial.

-

Add 1.2 equivalents (1.2 mmol) of (R)-(-)-2-Octyl isocyanate.

-

Add 10 mol% of catalyst (DBTDL).

-

-

Reaction:

-

Seal the vial and heat to 60–80°C for 60–120 minutes.

-

Why Heat? Unlike PEIC which reacts rapidly at room temperature, the octyl chain exerts electron-donating effects that slightly reduce the electrophilicity of the isocyanate carbon, requiring thermal activation.

-

-

Quenching:

-

Cool to room temperature.

-

Add 0.5 mL of ethanol to react with excess isocyanate (forms ethyl carbamate byproduct). Stir for 10 minutes.

-

-

Work-up:

-

Evaporate solvent under a stream of nitrogen or reduced pressure.

-

Reconstitute the residue in the HPLC mobile phase (e.g., Methanol/Water).

-

-

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Detection: If the analyte has a chromophore, use UV at

. If not, use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry). -

Note: Do not use UV 254 nm if the analyte is non-aromatic, as the octyl urea linkage has negligible absorbance.

-

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield | Aliphatic isocyanates are less reactive. | Increase temperature to 90°C or switch catalyst to DBTDL (tin is often superior to DMAP for hindered alcohols). |

| Peak Overlap | Diastereomers are co-eluting. | Switch solvent selectivity (e.g., MeOH to ACN). Lower column temperature to 10°C to increase |

| Excess Reagent Peak | Unreacted isocyanate interfering. | Ensure the quenching step (Ethanol/Amine) is complete. The byproduct (ethyl carbamate) usually elutes at the solvent front. |

References

-

Sigma-Aldrich. (R)-(-)-2-Octyl isocyanate Product Specification & Safety Data Sheet. Available at:

-

Habel, A., Spiteller, D., & Boland, W. (2007). 1-Phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres.[1] Journal of Chromatography A. Available at: [1]

-

BenchChem. Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis. Available at:

-

Hunt, G. Isocyanates: Fundamentals and Reactivity. PCI Magazine. Available at:

-

PubChem. (R)-(-)-2-Octyl isocyanate Compound Summary. National Library of Medicine. Available at:

Sources

A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. (R)-(-)-2-Octyl Isocyanate for Enantiomeric Excess Determination

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. The biological activities of enantiomers can differ profoundly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. This guide provides an in-depth comparison of two prominent chiral derivatizing agents (CDAs), Mosher's acid and (R)-(-)-2-Octyl isocyanate, employed for the determination of enantiomeric excess. By converting a mixture of enantiomers into diastereomers, these reagents render them distinguishable by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.[1] This guide will delve into the mechanisms, protocols, and practical considerations for each reagent, supported by experimental data, to empower researchers in selecting the optimal tool for their analytical challenges.

The Fundamental Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This includes their behavior in most standard analytical systems, making their direct quantification challenging.[1] Chiral derivatizing agents circumvent this issue by covalently bonding to the enantiomers of a chiral analyte to form a new pair of molecules called diastereomers.[1] Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct spectroscopic signatures, allowing for their individual quantification.

The ideal CDA should react rapidly and completely with both enantiomers of the analyte to prevent kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio. Furthermore, the CDA itself must be enantiomerically pure and stable under the reaction and analysis conditions.[1]

Mosher's Acid (MTPA): The Gold Standard in NMR-Based Enantiomeric Excess and Absolute Configuration Determination

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has long been a trusted reagent for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[2][3] The derivatization is typically carried out using the more reactive acid chloride form, (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl.

Mechanism of Action and the Mosher Model

The reaction of a chiral secondary alcohol or amine with an enantiomerically pure MTPA chloride, in the presence of a base like pyridine, yields a pair of diastereomeric MTPA esters or amides. The key to Mosher's method lies in the distinct chemical shifts observed in the ¹H NMR (and ¹⁹F NMR) spectra of these diastereomers.[1][2]

These differences arise from the preferred conformation of the MTPA esters/amides in solution. The Mosher model posits that the ester/amide adopts a conformation where the bulky trifluoromethyl (CF₃) group, the methoxy (OCH₃) group, and the phenyl (Ph) group of the MTPA moiety arrange themselves to minimize steric hindrance. This arrangement places the substituents of the chiral analyte in distinct regions of shielding or deshielding by the phenyl ring of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ) between the two diastereomeric derivatives, one can not only quantify the enantiomeric excess but also deduce the absolute configuration of the original analyte.[4]

Caption: Workflow for ee determination using Mosher's acid.

Experimental Protocol: Mosher's Ester Formation for a Chiral Secondary Alcohol

Materials:

-

Chiral alcohol (e.g., 1-phenylethanol)

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

-

Anhydrous pyridine

-

Anhydrous deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

-

Add 1.2 equivalents of anhydrous pyridine to the solution.

-

Add 1.1 equivalents of (R)-MTPA-Cl to the NMR tube.

-

Cap the tube and gently invert to mix the contents.

-

Allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC or ¹H NMR.

-

Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.

Data Analysis: The enantiomeric excess is determined by integrating well-resolved signals corresponding to the two diastereomers. For instance, the methoxy protons or protons on the analyte adjacent to the newly formed ester linkage often show baseline separation.

Example Data: ¹H NMR of MTPA Esters

For a racemic mixture of a chiral alcohol derivatized with (R)-MTPA-Cl, the ¹H NMR spectrum would show two sets of signals for each proton, corresponding to the two diastereomers. The integration ratio of a pair of well-separated signals directly reflects the ratio of the enantiomers in the original sample.

| Analyte Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |

| -OCH₃ (MTPA) | 3.54 (s) | 3.51 (s) |

| -CH-O- | 5.98 (q) | 5.95 (q) |

| -CH₃ | 1.65 (d) | 1.62 (d) |

Hypothetical data for illustrative purposes.

(R)-(-)-2-Octyl Isocyanate: A Versatile Reagent for Chromatographic and NMR Analysis

Chiral isocyanates are highly reactive compounds that readily form carbamate derivatives with chiral alcohols and ureas with chiral amines. (R)-(-)-2-Octyl isocyanate is a commercially available chiral derivatizing agent that offers an alternative to Mosher's acid, particularly when chromatographic methods are preferred or when the analyte is not amenable to derivatization with MTPA-Cl.

Mechanism of Action

(R)-(-)-2-Octyl isocyanate reacts with the nucleophilic hydroxyl or amino group of the chiral analyte to form a pair of diastereomeric carbamates or ureas, respectively. The reaction is typically rapid and can often be performed at room temperature. The resulting diastereomers can then be separated and quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase, or their distinct signals can be resolved by NMR.

Caption: Workflow for ee determination using (R)-(-)-2-Octyl Isocyanate.

Experimental Protocol: Carbamate Formation with (R)-(-)-2-Octyl Isocyanate for a Chiral Alcohol

Materials:

-

Chiral alcohol (e.g., 1-phenylethanol)

-

(R)-(-)-2-Octyl isocyanate

-

Anhydrous toluene or dichloromethane

-

Optional: a catalytic amount of a tertiary amine (e.g., triethylamine)

-

Vials for reaction and analysis

Procedure:

-

Dissolve the chiral alcohol (1 equivalent) in an anhydrous solvent in a vial.

-

Add (R)-(-)-2-Octyl isocyanate (1.1 equivalents).

-

If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

-

Upon completion, the reaction mixture can be directly analyzed by HPLC or GC after appropriate dilution.

Data Analysis: For HPLC or GC analysis, the enantiomeric excess is calculated from the peak areas of the two separated diastereomers.

Example Data: HPLC Chromatogram of Diastereomeric Carbamates

A typical HPLC chromatogram of the diastereomeric carbamates derived from a racemic alcohol would show two distinct peaks. The ratio of their integrated peak areas corresponds to the enantiomeric ratio of the starting alcohol.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Diastereomer 1) | 8.5 min |

| Retention Time (Diastereomer 2) | 9.2 min |

Hypothetical data for illustrative purposes.

Head-to-Head Comparison: Mosher's Acid vs. (R)-(-)-2-Octyl Isocyanate

| Feature | Mosher's Acid (MTPA) | (R)-(-)-2-Octyl Isocyanate |

| Primary Application | NMR-based determination of ee and absolute configuration.[2][3] | Chromatographic (HPLC/GC) and NMR-based determination of ee. |

| Analyte Compatibility | Primarily secondary alcohols and primary/secondary amines.[2] | Broad applicability to alcohols and amines. |

| Reaction Conditions | Typically requires conversion to the acid chloride and the use of a base (e.g., pyridine).[5] | Generally milder conditions, often reacting directly at room temperature. |

| Analytical Method | Primarily ¹H and ¹⁹F NMR.[1] | HPLC, GC, and ¹H NMR. |

| Information Obtained | Enantiomeric excess and absolute configuration (with both MTPA enantiomers).[4] | Primarily enantiomeric excess. Absolute configuration determination is not straightforward. |

| Potential for Kinetic Resolution | Can occur if the reaction does not go to completion. | Can occur if the reaction does not go to completion. |

| Cost and Availability | Both enantiomers of MTPA and its acid chloride are readily available but can be costly. | (R)-(-)-2-Octyl isocyanate is commercially available. |

| Throughput | NMR analysis can be relatively fast for single samples. | Chromatographic methods can be automated for high-throughput screening. |

Field-Proven Insights and Causality Behind Experimental Choices

Choosing Between NMR and Chromatography: The choice between an NMR-based method with Mosher's acid and a chromatographic method with an isocyanate often depends on the available instrumentation, the complexity of the analyte's spectrum, and the desired information.

-

NMR with Mosher's Acid: This is the method of choice when the absolute configuration of the analyte needs to be determined. The predictable shielding/deshielding effects described by the Mosher model provide a reliable means of assigning stereochemistry. However, for complex molecules with crowded NMR spectra, signal overlap can make accurate integration for ee determination challenging. In such cases, ¹⁹F NMR can be advantageous due to the simpler spectrum and the large chemical shift dispersion of the fluorine signals.

-

Chromatography with (R)-(-)-2-Octyl Isocyanate: When a high-throughput analysis of enantiomeric excess is required, or when NMR signals are poorly resolved, a chromatographic approach is often superior. The formation of carbamate derivatives can enhance the volatility of the analyte for GC analysis or improve its chromatographic behavior in HPLC. The primary limitation is that this method does not directly provide information on the absolute configuration.

Self-Validating Systems: For both methods, ensuring the reaction proceeds to completion is critical for accuracy. This can be validated by monitoring the disappearance of the starting material by TLC or LC-MS. It is also good practice to run a control reaction with a racemic standard of the analyte to confirm the separation and integration of the diastereomers.

Conclusion: Selecting the Right Tool for the Job

Both Mosher's acid and (R)-(-)-2-Octyl isocyanate are powerful tools for the determination of enantiomeric excess. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific analytical needs of the project.

-

Mosher's acid remains the gold standard for the simultaneous determination of enantiomeric excess and absolute configuration by NMR, providing a wealth of stereochemical information from a single set of experiments.

-

(R)-(-)-2-Octyl isocyanate offers a versatile and often simpler alternative, particularly well-suited for chromatographic separations which can be advantageous for high-throughput screening and for analytes with complex NMR spectra.

By understanding the principles, protocols, and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate chiral derivatization strategy to ensure the stereochemical integrity of their compounds.

References

- Chen, Y. (2001). Recent Advances in ¹H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.

- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

- Wenzel, T. J., & Wilcox, C. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(9), 624–638.

- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.

- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

-

Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

- Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of the absolute configuration of chiral compounds by NMR spectroscopy. Chemical Reviews, 104(1), 17–117.

- Roos, G. H. P., & Donovan, A. R. (2000). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. Sultan Qaboos University Journal for Science, 5(1), 11-23.

- Pereira, W., Bacon, V., Patton, W., & Halpern, B. (1970). The use of R-(+)-1-phenylethylisocyanate in the optical analysis of asymmetric secondary alcohols by gas chromatography. Analytical Letters, 3(1), 23-28.

-

ResearchGate. Figure S2. Chiral HPLC chromatograms for compounds 4a and 6a. Retrieved from [Link]

-

ResearchGate. Chromatogram of carbamates by HPLC–DAD. Retrieved from [Link]

-

ResearchGate. GC-MS trace showing separation of octylphenol/nonylphenol congeners. Retrieved from [Link]

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a). Retrieved from [Link]

-

ResearchGate. ¹H NMR signals for diastereotopic protons H1′a and H1′b in the (R)-MTPA amido ester (S). Retrieved from [Link]

-

ResearchGate. 1 H NMR spectra of ( S )-( − )-MTPA esters. Retrieved from [Link]

-

PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comparative Guide to the Validation of Analytical Methods Using (R)-(-)-2-Octyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of enantiomeric purity is not merely a regulatory hurdle but a critical aspect of ensuring drug safety and efficacy. Chiral derivatizing agents (CDAs) play a pivotal role in this process by converting enantiomers, which are otherwise indistinguishable by common chromatographic techniques, into diastereomers with distinct physicochemical properties. This guide provides an in-depth technical comparison of (R)-(-)-2-Octyl isocyanate as a chiral derivatizing agent for the validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC). We will explore its performance characteristics in contrast to other established reagents, supported by experimental insights and validation principles.

The Imperative of Chiral Separation in Drug Development

Many therapeutic molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers. These stereoisomers can exhibit profound differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over the enantiomeric composition of chiral drug substances.[2]

The indirect method of chiral separation, which involves pre-column derivatization with a CDA to form diastereomers, offers a robust and often more accessible alternative to direct separation on expensive chiral stationary phases (CSPs).[2] The resulting diastereomers can then be separated on conventional achiral HPLC columns.

(R)-(-)-2-Octyl Isocyanate: A Closer Look

(R)-(-)-2-Octyl isocyanate is a chiral derivatizing agent belonging to the isocyanate class of reagents. Its utility stems from the highly reactive isocyanate functional group (-N=C=O) which readily reacts with nucleophilic functional groups such as primary and secondary amines and alcohols to form stable urea and carbamate derivatives, respectively.[3][4]

Chemical Properties:

| Property | Value |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| Appearance | Solid |

| SMILES | CCCCCCN=C=O |

| InChI Key | FTWPDIQXUDUDPL-SECBINFHSA-N |

| Source: Sigma-Aldrich[5] |

The chirality of (R)-(-)-2-Octyl isocyanate is conferred by the stereocenter at the second carbon of the octyl chain. When this enantiomerically pure reagent reacts with a racemic mixture of a chiral analyte, it generates a pair of diastereomers with different spatial arrangements and, consequently, different chromatographic retention times on an achiral column.

Mechanism of Derivatization

The derivatization reaction with (R)-(-)-2-Octyl isocyanate is a nucleophilic addition to the carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of an alcohol, attacks the electrophilic carbon, leading to the formation of a stable covalent bond.

Derivatization of a racemic analyte with (R)-(-)-2-Octyl isocyanate.

Performance Comparison with Alternative Chiral Derivatizing Agents

The selection of a CDA is a critical decision in method development, with the ideal reagent offering rapid reaction kinetics, formation of stable derivatives, and excellent chromatographic resolution of the resulting diastereomers. Here, we compare the anticipated performance of (R)-(-)-2-Octyl isocyanate with well-established CDAs.

| Chiral Derivatizing Agent | Functional Group Targeted | Key Advantages | Potential Disadvantages |

| (R)-(-)-2-Octyl Isocyanate | Primary/Secondary Amines, Alcohols | Good reactivity with amines and alcohols. The aliphatic nature may lead to derivatives with good solubility in reversed-phase HPLC mobile phases. | Lack of a strong chromophore may necessitate detection at lower UV wavelengths, potentially reducing sensitivity. |

| Marfey's Reagent (FDAA) | Primary/Secondary Amines | High enantioselectivity, strong chromophore for UV detection.[6][7] | Longer reaction times may be required, and the reagent itself can be susceptible to hydrolysis.[1][8] |

| Mosher's Acid (MTPA-Cl) | Alcohols, Primary/Secondary Amines | Well-established for NMR analysis to determine absolute configuration.[9][10][11] Can be used for HPLC. | The resulting esters/amides may be less stable than ureas. The reagent is sensitive to moisture. |

| (S)-1-Phenylethyl Isocyanate | Primary/Secondary Amines, Alcohols | Aromatic ring provides UV absorbance. Good reactivity. | Aromatic ureas/carbamates may have different stability profiles compared to aliphatic ones. |

| GITC | Primary/Secondary Amines | Forms stable thiourea derivatives. | Can have complex reaction mixtures and may require specific detection methods. |

Causality Behind Experimental Choices:

The choice between an aliphatic isocyanate like (R)-(-)-2-Octyl isocyanate and an aromatic one such as (S)-1-Phenylethyl isocyanate can influence the stability and chromatographic behavior of the resulting derivatives. Aromatic isocyanates are generally more reactive due to the electron-withdrawing nature of the aromatic ring.[12][13][14] However, the resulting aromatic urea derivatives may be more susceptible to degradation under certain conditions compared to their aliphatic counterparts.[2] The aliphatic nature of the octyl group in (R)-(-)-2-Octyl isocyanate can enhance the hydrophobicity of the derivatives, potentially leading to better retention and separation in reversed-phase HPLC.

Experimental Protocols and Method Validation

A self-validating system is crucial for ensuring the trustworthiness of an analytical method. This involves a comprehensive validation process that demonstrates the method is fit for its intended purpose.

Experimental Workflow: Derivatization and HPLC Analysis

General workflow for chiral analysis using (R)-(-)-2-Octyl isocyanate.

Detailed Experimental Protocol (Hypothetical for a Primary Amine)

-

Reagent Preparation: Prepare a 10 mg/mL solution of (R)-(-)-2-Octyl isocyanate in anhydrous acetonitrile.

-

Sample Preparation: Dissolve the racemic amine analyte in anhydrous acetonitrile to a concentration of 1 mg/mL.

-

Derivatization Reaction:

-

To 100 µL of the amine solution, add 120 µL of the (R)-(-)-2-Octyl isocyanate solution (a slight excess of the derivatizing agent is often used to ensure complete reaction).

-

If the reaction is slow at room temperature, the addition of a non-nucleophilic base like triethylamine (TEA) can catalyze the reaction.[15][16]

-

Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by TLC or a preliminary HPLC injection.

-

-

Reaction Quenching (if necessary): The reaction can be quenched by adding a small amount of a primary amine scavenger, such as aminomethylated polystyrene resin, to react with the excess isocyanate.

-

HPLC Analysis:

-

Dilute the reaction mixture with the mobile phase.

-

Inject an appropriate volume onto a C18 reversed-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid) to elute the diastereomers.

-

Monitor the elution profile using a UV detector at a wavelength where the derivatives absorb (likely in the low UV range, e.g., 210-230 nm, due to the absence of a strong chromophore).

-

Validation of the Analytical Method

The validation of the analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its reliability.[2][17] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by the baseline resolution of the two diastereomer peaks and the absence of interfering peaks from the racemate, individual enantiomers, and the derivatizing agent.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations of the minor enantiomer.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the major enantiomer with known amounts of the minor enantiomer.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

-

Solution Stability: The stability of the derivatized sample solution over time under specified storage conditions.[18] The stability of the urea derivatives in the mobile phase is a critical factor.[18] While urea itself can be used as a mobile phase additive in some applications, the stability of the derivatized urea should be experimentally confirmed.[19][20]

Conclusion

(R)-(-)-2-Octyl isocyanate presents a viable option as a chiral derivatizing agent for the validation of analytical methods for enantiomeric purity, particularly for primary and secondary amines and alcohols. Its aliphatic nature may offer advantages in terms of the stability and chromatographic properties of the resulting urea and carbamate derivatives. However, the lack of a strong chromophore is a potential limitation that needs to be addressed through sensitive detection methods.

A thorough comparison with established reagents like Marfey's reagent and Mosher's acid reveals a trade-off between reactivity, derivative stability, and detection sensitivity. The ultimate choice of a CDA will depend on the specific analyte, the available instrumentation, and the goals of the analysis. A rigorous method validation, following established guidelines, is paramount to ensure the scientific integrity and trustworthiness of the analytical data generated using (R)-(-)-2-Octyl isocyanate or any other chiral derivatizing agent.

References

-

Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. PubMed. Available at: [Link]

-

Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]

-

Chiral derivatizing agent. Wikipedia. Available at: [Link]

-

Gaykar, S. K., Shinde, R. B., Bhalgat, C. M., Harlikar, J., Gangrade, M., & Pullela, S. V. (2015). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 53(8), 1337-1343. Available at: [Link]

-

Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1164-1172. Available at: [Link]

-

Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Available at: [Link]

-

Chiral Nonracemic Isocyanides. Wiley-VCH. Available at: [Link]

-

Mosher's acid. Wikipedia. Available at: [Link]

-

Chiral derivitizing agent. chemeurope.com. Available at: [Link]

-

Enantiomeric separation of propranolol in pharmaceutical formulation,. ResearchGate. Available at: [Link]

-

Dong, J., Zhang, L., & Li, X. (2016). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 21(10), 1349. Available at: [Link]

-

Gaykar, S. K., Shinde, R. B., Bhalgat, C. M., Harlikar, J., Gangrade, M., & Pullela, S. V. (2015). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Semantic Scholar. Available at: [Link]

-

Péter, A., Török, G., Tóth, G., Van Den Nest, W., Laus, G., Tourwé, D., & Armstrong, D. W. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Chromatographia, 48(1-2), 75-80. Available at: [Link]

-

Gerhardt, K. O., & Lunte, S. M. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. Available at: [Link]

-

Al-Saeed, F. A., Al-Otaibi, M. M., & Al-Majed, A. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available at: [Link]

-

Farkas, T., Kéki, S., & Nemutlu, E. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462821. Available at: [Link]

-

Li, Y., Zhang, Y., & Ding, L. (2012). [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled with tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 30(10), 1010-1014. Available at: [Link]

-

Brazinha, C., Crespo, J. G., & Afonso, C. A. (2005). Enantioselective Separation of Propranolol by Chiral Activated Membranes. Separation Science and Technology, 40(1-3), 57-73. Available at: [Link]

-

Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Pflaumer Brothers. (2024, July 23). Available at: [Link]

-

D'Amore, T., & Grassi, A. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1629. Available at: [Link]

-

What's the difference between aromatic and aliphatic isocyanates for flexible packaging?. (2022, April 28). Available at: [Link]

-

Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed. Available at: [Link]

- Isocyanate derivatizing agent and methods of production and use. Google Patents.

-

Moliner-Martínez, Y., Herráez-Hernández, R., & Campíns-Falcó, P. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Available at: [Link]

-